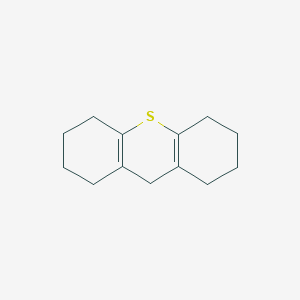
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene is a chemical compound with the molecular formula C15H18S It is a sulfur-containing heterocyclic compound that is structurally related to thioxanthene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with sulfur and a suitable catalyst to form the thioxanthene ring system. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its sulfur atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s aromatic ring system can participate in π-π interactions with other aromatic molecules, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthene: The parent compound, lacking the octahydro modification.
Dibenzothiophene: Another sulfur-containing heterocycle with a different ring structure.
Phenothiazine: A structurally related compound with nitrogen and sulfur atoms in the ring system.
Uniqueness
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene is unique due to its fully saturated ring system, which imparts different chemical and physical properties compared to its aromatic counterparts. This saturation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
13519-63-6 |
|---|---|
Formule moléculaire |
C13H18S |
Poids moléculaire |
206.35 g/mol |
Nom IUPAC |
2,3,4,5,6,7,8,9-octahydro-1H-thioxanthene |
InChI |
InChI=1S/C13H18S/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H2 |
Clé InChI |
WXOVGHQMZYYYHE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)CC3=C(S2)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


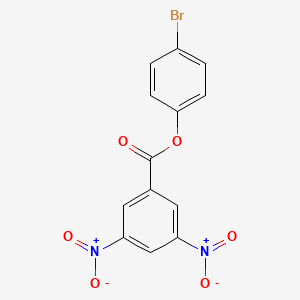
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
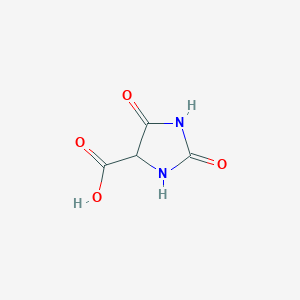
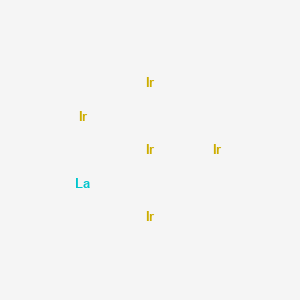
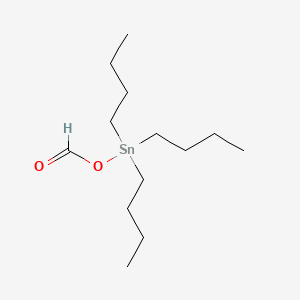
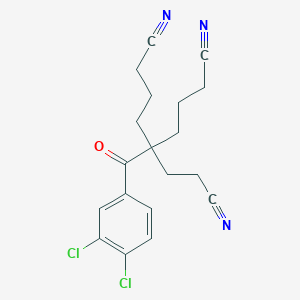
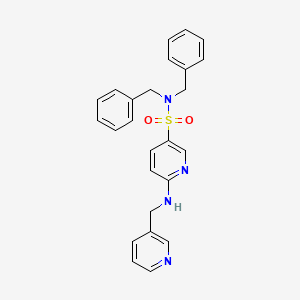

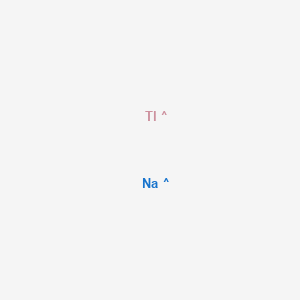
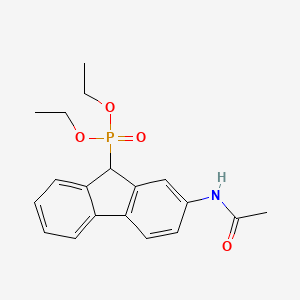
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
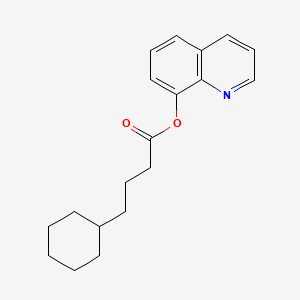
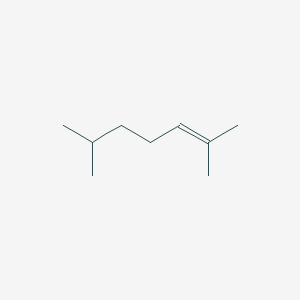
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
